molecular formula C12H11NO3S2 B12110125 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid ethyl ester

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid ethyl ester

Cat. No.: B12110125
M. Wt: 281.4 g/mol
InChI Key: USPSZKNXDVQSPR-UHFFFAOYSA-N
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Description

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid ethyl ester is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a benzoic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid ethyl ester typically involves the condensation of 4-oxo-2-thioxo-thiazolidin-3-yl derivatives with benzoic acid ethyl ester. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. The use of green chemistry principles, such as solvent-free reactions and renewable catalysts, can also be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiazolidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoic acid ester moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under mild heating.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Nucleophiles like amines, thiols, or halides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidinone derivatives

    Substitution: Substituted benzoic acid ethyl ester derivatives

Scientific Research Applications

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid ethyl ester is primarily based on its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can form covalent or non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzoic acid ester moiety can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid
  • N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-acetamide

Uniqueness

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid ethyl ester stands out due to its unique combination of a thiazolidinone ring and a benzoic acid ester moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and binding affinity, which can be advantageous in both research and industrial contexts.

Properties

Molecular Formula

C12H11NO3S2

Molecular Weight

281.4 g/mol

IUPAC Name

ethyl 4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoate

InChI

InChI=1S/C12H11NO3S2/c1-2-16-11(15)8-3-5-9(6-4-8)13-10(14)7-18-12(13)17/h3-6H,2,7H2,1H3

InChI Key

USPSZKNXDVQSPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CSC2=S

Origin of Product

United States

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